molecular formula C11H10F2N2O4 B13154627 2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid

2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid

Cat. No.: B13154627
M. Wt: 272.20 g/mol
InChI Key: LEBFJAQUVGACOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to an indazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of Methoxy and Difluoromethoxy Groups: The methoxy and difluoromethoxy groups can be introduced via nucleophilic substitution reactions using suitable methoxy and difluoromethoxy reagents.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(difluoromethoxy)acetic acid
  • 2-(difluoromethoxy)phenylacetic acid
  • Difluoromethoxylated ketones

Uniqueness

2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the indazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10F2N2O4

Molecular Weight

272.20 g/mol

IUPAC Name

2-[6-(difluoromethoxy)-5-methoxy-2H-indazol-3-yl]acetic acid

InChI

InChI=1S/C11H10F2N2O4/c1-18-8-2-5-6(3-9(8)19-11(12)13)14-15-7(5)4-10(16)17/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

LEBFJAQUVGACOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC(F)F)CC(=O)O

Origin of Product

United States

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